molecular formula C15H12F3NO2 B8782528 Methyl 2-(2-(4-(trifluoromethyl)phenyl)pyridin-4-yl)acetate

Methyl 2-(2-(4-(trifluoromethyl)phenyl)pyridin-4-yl)acetate

Cat. No. B8782528
M. Wt: 295.26 g/mol
InChI Key: OEYJLSDPHSHAPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07985758B2

Procedure details

A solution of LDA (2M in THF/heptane/ethyl benzene, 44 ml, 88 mmol) was added dropwise to a stirred solution of 4-methyl-2-[4-(trifluoromethyl)phenyl]pyridine (10.5 g, 44 mmol) in dry THF (300 ml) under N2, such that the internal temperature remained <−70° C. After 1 hour at this temperature, dimethyl carbonate (8.9 ml, 106 mmol) was added. After 30 minutes the cooling bath was removed. When the internal temperature had reached −20° C. the reaction was transferred to a cold bath at −10° C., and then allowed to warm slowly to 0° C. After 1 hour at 0° C. the reaction was quenched with aqueous NH4Cl (half saturated, 100 ml). The reaction mixture was concentrated in vacuo. The residue was diluted with H2O (200 ml) and extracted with EtOAc (2×200 ml). The combined extracts were washed with brine (×1), then dried (MgSO4), filtered and evaporated. The residue was purified by chromatography on silica, eluting with 10-30% EtOAc/isohexane to give the ester (9.2 g, 71%) as a pale yellow liquid. 1H NMR (400 MHz, CDCl3) δ: 3.72 (2H, s), 3.75 (3H, s), 7.24 (1H, dd, J 1.4, 5.0), 7.72 (3H, t, J 8.4), 8.11 (2H, d, J 8.2), 8.68 (1H, d, J 5.0).
Name
Quantity
44 mL
Type
reactant
Reaction Step One
Quantity
10.5 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
8.9 mL
Type
reactant
Reaction Step Two
Name
Yield
71%

Identifiers

REACTION_CXSMILES
[Li+].CC([N-]C(C)C)C.[CH3:9][C:10]1[CH:15]=[CH:14][N:13]=[C:12]([C:16]2[CH:21]=[CH:20][C:19]([C:22]([F:25])([F:24])[F:23])=[CH:18][CH:17]=2)[CH:11]=1.[C:26](=O)([O:29]C)[O:27][CH3:28]>C1COCC1>[F:24][C:22]([F:25])([F:23])[C:19]1[CH:18]=[CH:17][C:16]([C:12]2[CH:11]=[C:10]([CH2:9][C:26]([O:27][CH3:28])=[O:29])[CH:15]=[CH:14][N:13]=2)=[CH:21][CH:20]=1 |f:0.1|

Inputs

Step One
Name
Quantity
44 mL
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C
Name
Quantity
10.5 g
Type
reactant
Smiles
CC1=CC(=NC=C1)C1=CC=C(C=C1)C(F)(F)F
Name
Quantity
300 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
8.9 mL
Type
reactant
Smiles
C(OC)(OC)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
remained <−70° C
CUSTOM
Type
CUSTOM
Details
After 30 minutes the cooling bath was removed
Duration
30 min
CUSTOM
Type
CUSTOM
Details
had reached −20° C.
CUSTOM
Type
CUSTOM
Details
was transferred to a cold bath at −10° C.
CUSTOM
Type
CUSTOM
Details
After 1 hour at 0° C. the reaction was quenched with aqueous NH4Cl (half saturated, 100 ml)
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
ADDITION
Type
ADDITION
Details
The residue was diluted with H2O (200 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×200 ml)
WASH
Type
WASH
Details
The combined extracts were washed with brine (×1)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on silica
WASH
Type
WASH
Details
eluting with 10-30% EtOAc/isohexane

Outcomes

Product
Name
Type
product
Smiles
FC(C1=CC=C(C=C1)C1=NC=CC(=C1)CC(=O)OC)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 9.2 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 70.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.